4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1775471-53-8
VCID: VC4211434
InChI: InChI=1S/C21H29N3O2/c1-16(2)21-22-19(26-23-21)15-18-11-13-24(14-12-18)20(25)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15H2,1-2H3
SMILES: CC(C)C1=NOC(=N1)CC2CCN(CC2)C(=O)CCCC3=CC=CC=C3
Molecular Formula: C21H29N3O2
Molecular Weight: 355.482

4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine

CAS No.: 1775471-53-8

Cat. No.: VC4211434

Molecular Formula: C21H29N3O2

Molecular Weight: 355.482

* For research use only. Not for human or veterinary use.

4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine - 1775471-53-8

Specification

CAS No. 1775471-53-8
Molecular Formula C21H29N3O2
Molecular Weight 355.482
IUPAC Name 4-phenyl-1-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]butan-1-one
Standard InChI InChI=1S/C21H29N3O2/c1-16(2)21-22-19(26-23-21)15-18-11-13-24(14-12-18)20(25)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15H2,1-2H3
Standard InChI Key CCHQMZUOISTEBC-UHFFFAOYSA-N
SMILES CC(C)C1=NOC(=N1)CC2CCN(CC2)C(=O)CCCC3=CC=CC=C3

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule features a piperidine ring substituted at two positions:

  • Position 4: A methylene-linked 3-isopropyl-1,2,4-oxadiazol-5-yl group.

  • Position 1: A 4-phenylbutanoyl acyl group.

The 1,2,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and ability to act as a bioisostere for ester or amide functionalities . The isopropyl substituent at position 3 enhances lipophilicity, potentially improving membrane permeability. The 4-phenylbutanoyl moiety introduces aromaticity and flexibility, which may influence target binding kinetics.

Physicochemical Properties

Key properties inferred from structural analogs and computational tools include:

PropertyValue
Molecular FormulaC₂₃H₃₀N₄O₂
Molecular Weight410.51 g/mol
XLogP33.8 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bond Count8
Topological Polar Surface Area68.4 Ų

Derived from PubChem algorithms and analogous structures .

Synthetic Pathways and Precursors

Key Intermediate: 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine

This intermediate, commercially available (CAS 733748-92-0), serves as the foundational building block . Its synthesis typically involves:

  • Oxadiazole Formation: Condensation of an amidoxime with a carboxylic acid derivative under dehydrative conditions.

  • Piperidine Functionalization: Coupling the oxadiazole to piperidine via nucleophilic substitution or transition metal-catalyzed cross-coupling.

Target Molecule Assembly

Hypothetical synthesis steps for 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine:

StepReactionConditions
1Alkylation of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine with methyl iodideK₂CO₃, DMF, 60°C, 12 hr
2Acylation with 4-phenylbutanoyl chlorideEt₃N, DCM, 0°C → RT, 4 hr
3Purification via column chromatographySilica gel, hexane/ethyl acetate

Adapted from methods for analogous piperidine derivatives .

Applications and Research Directions

Drug Development

  • Anticancer Agents: Oxadiazoles are explored in kinase inhibitors (e.g., Tigozertinib for EGFR-mutant NSCLC) .

  • Anti-Infectives: Piperidine-oxadiazole hybrids show activity against bacterial efflux pumps .

Challenges and Optimization

  • Solubility: High logP (3.8) may necessitate formulation adjustments (e.g., salt formation or prodrug design).

  • Metabolic Stability: The oxadiazole ring’s resistance to hydrolysis could reduce hepatic clearance.

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